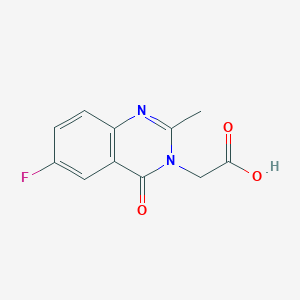
(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, also known as FOA, is a synthetic compound that belongs to the group of quinazolinone derivatives. FOA has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Synthesis
A series of compounds structurally related to (6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid have been synthesized and evaluated for their antibacterial activities. Research has shown that quinolones with specific heterocyclic substituents exhibit significant in vitro antibacterial potency against Gram-positive organisms, highlighting the importance of structural modifications in enhancing antibacterial efficacy. These studies contribute to the understanding of structure-activity relationships within this class of compounds, potentially guiding the development of new antibacterial agents with improved activity profiles (Cooper et al., 1990).
Fluorescence and Labeling Applications
Research into fluorophores related to quinolone derivatives, such as (6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, has led to the development of novel fluorophores with strong fluorescence in a wide pH range. These compounds, characterized by their stability and strong fluorescence, are valuable for biomedical analysis, including the fluorescent labeling of carboxylic acids. This application demonstrates the potential of quinolone derivatives in analytical and diagnostic methodologies, enhancing the detection and quantification of biomolecules (Hirano et al., 2004).
Photophysical Properties
The photophysical properties of norfloxacin and its derivatives have been extensively studied, revealing insights into the role of the free carboxylic acid and nonprotonated piperazinyl group. These studies show how intramolecular charge transfer affects the fluorescence and photostability of quinolone derivatives, which could inform the design of fluorescent probes and materials with specific photophysical properties. Understanding these properties is crucial for applications in photochemistry, material science, and biological imaging (Cuquerella et al., 2006).
Anticancer Activity
Recent advancements have identified quinazolinone-based derivatives as potent dual inhibitors of VEGFR-2 and EGFR tyrosine kinases, showcasing their potential as anti-cancer agents. These compounds, structurally related to (6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, exhibit cytotoxic activity against various cancer cell lines, suggesting a promising avenue for the development of new cancer therapies. This research highlights the versatility of quinazolinone derivatives in targeting key pathways in cancer progression, offering hope for more effective treatments (Riadi et al., 2021).
Eigenschaften
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-6-13-9-3-2-7(12)4-8(9)11(17)14(6)5-10(15)16/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKAUPWVJZRTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

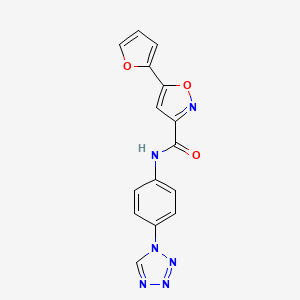
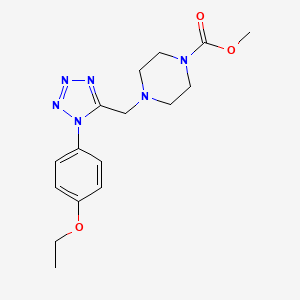
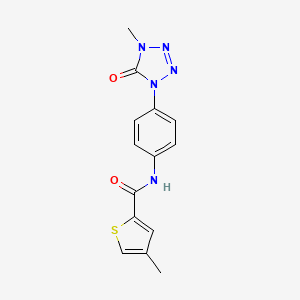

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2988783.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2988785.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)
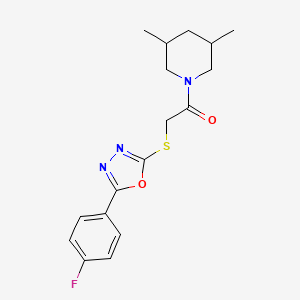
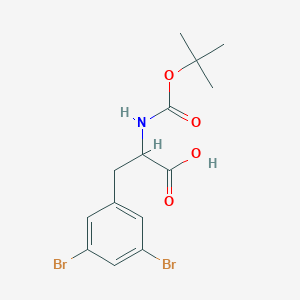
![N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2988790.png)

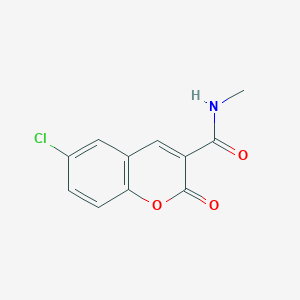
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2988794.png)
